molecular formula C32H35N5O5 B12104631 tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate

tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate

Cat. No.: B12104631
M. Wt: 569.6 g/mol
InChI Key: UHKATSNDLAHCNR-UHFFFAOYSA-N
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Description

    tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate: , also known as Fmoc-Lys-OtBu.HCl , is a compound with the following chemical structure:

    C25H33ClN2O4\text{C}_{25}\text{H}_{33}\text{ClN}_2\text{O}_4C25​H33​ClN2​O4​

    .
  • It belongs to the class of amino acid derivatives and is commonly used in peptide synthesis.
  • The compound features a tert-butyl (t-Bu) protecting group, which shields the amino group of lysine (Lys) during peptide assembly.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

      Common Reagents and Conditions:

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  • Scientific Research Applications

  • Mechanism of Action

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  • Comparison with Similar Compounds

      Unique Features:

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    Properties

    IUPAC Name

    tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H35N5O5/c1-32(2,3)42-30(39)33-19-11-10-17-27(29(38)37-28-18-9-8-16-26(28)35-36-37)34-31(40)41-20-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h4-9,12-16,18,25,27H,10-11,17,19-20H2,1-3H3,(H,33,39)(H,34,40)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UHKATSNDLAHCNR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)NCCCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C32H35N5O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    569.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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